2,4-Dimethylbenzenethiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4-dimethylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10S/c1-6-3-4-8(9)7(2)5-6/h3-5,9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMNLXDDJGGTIPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5065560 | |

| Record name | Benzenethiol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13616-82-5 | |

| Record name | 2,4-Dimethylbenzenethiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13616-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Xylenethiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013616825 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylbenzenethiol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202925 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenethiol, 2,4-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenethiol, 2,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5065560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethylbenzenethiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.713 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-XYLENETHIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUI5ZA7FV3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Whitepaper: 2,4-Dimethylbenzenethiol (2,4-DMBT) as a Nucleophilic Scaffold

[1]

Executive Summary & Physicochemical Profile[2]

2,4-Dimethylbenzenethiol (2,4-DMBT), CAS 13616-82-5, is a specialized organosulfur building block characterized by a nucleophilic thiol group flanked by an ortho-methyl substituent.[1] Unlike the unsubstituted benzenethiol, the 2,4-dimethyl substitution pattern imparts unique steric and electronic properties.[1] The electron-donating methyl groups slightly increase the electron density on the sulfur atom, enhancing nucleophilicity while simultaneously providing steric protection against rapid oxidative dimerization (disulfide formation).[1]

In drug development, 2,4-DMBT is a critical pharmacophore precursor, most notably serving as the primary sulfur source in the synthesis of the multimodal antidepressant Vortioxetine .[1] Its utility lies in its ability to form stable thioether linkages via S-arylation under both SNAr and transition-metal-catalyzed conditions.[1]

Table 1: Physicochemical Specifications

| Property | Value | Context for Application |

| CAS Number | 13616-82-5 | Unique Identifier |

| Formula | C₈H₁₀S | MW: 138.23 g/mol |

| Appearance | Colorless to pale yellow liquid | Oxidation leads to darkening (disulfide) |

| Boiling Point | 207–208 °C | High boiling point allows high-temp reactions |

| Density | 1.022 g/mL (at 25 °C) | Slightly denser than water |

| pKa (SH) | ~6.8–7.0 (Predicted) | Less acidic than benzenethiol (pKa 6.[1][2][3][4]6) due to +I effect of methyls |

| Odor | Stench (Skunky/Alliaceous) | Requires dedicated fume hood handling |

| Solubility | DCM, THF, Toluene, Ethanol | Immiscible in water; forms thiolate salts in aqueous base |

Synthetic Access: The Newman-Kwart Rearrangement[1][7]

While 2,4-DMBT is commercially available, high-purity synthesis in the lab is often required to avoid disulfide contaminants common in aged commercial stocks.[1] The most robust, self-validating protocol is the Newman-Kwart Rearrangement (NKR) .[1] This method converts the abundant precursor 2,4-dimethylphenol into the thiol via an O- to S-thiocarbamate migration.[1]

Mechanistic Insight

The reaction is driven thermodynamically by the conversion of a C=S double bond (in the O-thiocarbamate) to a stronger C=O double bond (in the S-thiocarbamate).[1] The rearrangement proceeds via a four-membered cyclic transition state, requiring high thermal energy (200–300 °C) or Pd-catalysis to overcome the activation barrier.[1]

Experimental Protocol: Synthesis of 2,4-DMBT

Note: All steps must be performed under an inert atmosphere (N₂ or Ar).

Step 1: O-Thiocarbamate Formation

-

Dissolve 2,4-dimethylphenol (1.0 eq) in anhydrous DMF.

-

Add DABCO (1.2 eq) followed by dimethylthiocarbamoyl chloride (1.1 eq).

-

Stir at 80 °C for 4 hours. Monitor by TLC (disappearance of phenol).[1]

-

Validation: Product is the O-aryl thiocarbamate.[1]

Step 2: Thermal Rearrangement (The Critical Step) [1]

-

Heat the neat O-aryl thiocarbamate to 240–250 °C in a sand bath or specialized microwave reactor.

-

Maintain temperature for 1–2 hours.

-

Causality: The high heat forces the intramolecular 1,3-shift of the aryl group from oxygen to sulfur.[1]

-

Validation: IR spectroscopy will show the disappearance of the C=S stretch and appearance of a strong C=O stretch (carbonyl) at ~1650 cm⁻¹.

Step 3: Hydrolysis to Thiol

-

Reflux the rearranged S-aryl thiocarbamate in 10% NaOH/MeOH for 3 hours.

-

Acidify carefully with HCl to pH 2.[1]

-

Extract with DCM, dry over MgSO₄, and distill under reduced pressure.

-

Result: Pure this compound.

Figure 1: The Newman-Kwart Rearrangement pathway for generating high-purity aryl thiols.[1]

Case Study in Drug Development: Vortioxetine Synthesis

The most authoritative application of 2,4-DMBT in modern pharmacochemistry is the synthesis of Vortioxetine (Trintellix/Brintellix), a multimodal antidepressant.[1] The core structure of Vortioxetine relies on a thioether bridge connecting a piperazine-substituted phenyl ring to the 2,4-dimethylbenzene moiety.[1]

The Challenge: Steric Hindrance

The ortho-methyl group at the 2-position of 2,4-DMBT creates steric bulk.[1] While this protects the sulfur from metabolic oxidation in vivo, it hinders nucleophilic attack during synthesis. Standard SN2 conditions often fail or proceed slowly.

The Solution: Iron-Mediated S-Arylation

Industrial routes often utilize an SNAr approach on an activated nitrobenzene, followed by reduction and cyclization.[1]

Protocol: Preparation of the Vortioxetine Thioether Intermediate

-

Reagents: this compound (1.0 eq), 1-fluoro-2-nitrobenzene (1.0 eq), K₂CO₃ (1.1 eq).[1]

-

Solvent: DMF (Polar aprotic solvent is essential to solvate the potassium thiolate ion).[1]

-

Conditions: Stir at ambient temperature (25 °C).

-

Expert Note: Despite the steric hindrance of the thiol, the strong electron-withdrawing nature of the nitro group on the electrophile makes this SNAr reaction proceed smoothly without transition metal catalysis.[1]

-

-

Workup: Quench with water. The product, (2,4-dimethylphenyl)(2-nitrophenyl)sulfane, precipitates as a yellow solid.[1][3]

-

Downstream: The nitro group is subsequently reduced (Fe/AcOH) to an aniline, which is then cyclized with bis(2-chloroethyl)amine to form the piperazine ring.[1]

Figure 2: Synthesis of Vortioxetine highlighting 2,4-DMBT as the critical sulfur donor.[1]

Advanced Reactivity: Palladium-Catalyzed C-S Coupling[1]

For more complex scaffolds where SNAr is impossible (e.g., coupling to unactivated aryl chlorides), 2,4-DMBT is an excellent substrate for Buchwald-Hartwig type C-S cross-coupling.[1]

-

Catalyst System: Pd₂dba₃ (Precatalyst) + Xantphos (Ligand).[1]

-

Base: Diisopropylethylamine (DIPEA) or Cs₂CO₃.[1]

-

Mechanism: The ortho-methyl group of 2,4-DMBT can make the reductive elimination step challenging.[1] Bidentate ligands with a wide bite angle (like Xantphos) are crucial to force the palladium center into a geometry that favors the expulsion of the bulky thioether product.

Safety & Handling Protocols

Working with 2,4-DMBT requires strict adherence to safety protocols due to its potent odor and toxicity.[1][5]

-

Odor Control (The Bleach Trap):

-

Never use 2,4-DMBT on an open bench.[1]

-

Prepare a "kill bath" consisting of 10% sodium hypochlorite (bleach) or dilute H₂O₂.[1]

-

All glassware, syringes, and septa must be soaked in the kill bath for 24 hours before washing. The oxidant converts the volatile thiol into the non-volatile sulfonic acid.

-

-

Spill Management:

-

Storage:

-

Store under inert gas (Argon) at 2–8 °C.

-

Air exposure leads to the formation of bis(2,4-dimethylphenyl) disulfide, which is a solid and catalytically inactive in many nucleophilic protocols.[1]

-

References

-

National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 83617, this compound. Retrieved from [Link]

-

Bang-Andersen, B., et al. (2011).[1][3] Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): A Novel Multimodal Compound for the Treatment of Major Depressive Disorder. Journal of Medicinal Chemistry, 54(9), 3206–3221.[1] Retrieved from [Link]

-

Lek Pharmaceuticals. (2016).[1][3] Process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine. EP Patent 2981520B1.[1] Retrieved from

-

Harvey, J. N., et al. (2009).[1][6] The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis. Angewandte Chemie International Edition, 48(41), 7612–7615.[1] Retrieved from [Link][1]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound | 13616-82-5 [chemicalbook.com]

- 3. EP2981520B1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 4. This compound | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. guidechem.com [guidechem.com]

- 6. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]

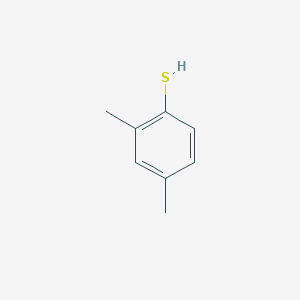

Molecular structure of 2,4-Dimethylbenzenethiol

The Molecular Structure & Application Guide: 2,4-Dimethylbenzenethiol[1]

Executive Summary

This compound (CAS: 13616-82-5), also designated as 2,4-Xylenethiol , acts as a critical sulfur-based nucleophile in modern medicinal chemistry and materials science.[1] Unlike its oxygen analog (2,4-xylenol), the thiol moiety confers unique acidity (pKa ~6–7), oxidation potential, and metal-binding affinity.[1]

Its primary industrial significance lies in its role as a strategic pharmacophore precursor —most notably in the synthesis of the antidepressant Vortioxetine , where it introduces the aryl-thioether linkage essential for serotonin receptor modulation.[1] Beyond pharma, it serves as a chain-transfer agent in polymerization and a stabilizing ligand for noble metal nanoclusters (Au/Ag).[1]

This guide dissects the molecular architecture, spectroscopic fingerprint, synthetic pathways, and handling protocols required for high-integrity research applications.[1]

Molecular Architecture & Physiochemical Properties[1]

The reactivity of this compound is dictated by the interplay between the electron-donating methyl groups and the polarizable sulfur atom.[1]

2.1 Structural Connectivity

The molecule consists of a benzene core substituted at the C1 position with a sulfhydryl (-SH) group.[1] Methyl (-CH₃) groups occupy the C2 (ortho) and C4 (para) positions.[1]

-

Steric Influence: The C2-methyl group exerts steric pressure on the thiol moiety, often forcing the S-H bond out of coplanarity with the aromatic ring, which subtly influences the S-H bond dissociation energy (BDE).[1]

-

Electronic Effect: Both methyl groups are weak electron donors (inductive effect, +I).[1] This increases the electron density on the sulfur atom compared to unsubstituted benzenethiol, making this compound a stronger nucleophile but slightly less acidic .[1]

2.2 Key Physical Constants

| Property | Value | Context |

| Molecular Formula | C₈H₁₀S | MW: 138.23 g/mol |

| Boiling Point | 207–208 °C | High BP due to dipole-dipole interactions (weaker H-bonding than phenols).[1] |

| Density | 1.022 g/mL | Slightly denser than water.[1] |

| pKa (Predicted) | ~7.0 | Significantly more acidic than 2,4-xylenol (pKa ~10.5); deprotonates readily with weak bases (e.g., K₂CO₃).[1] |

| Appearance | Colorless/Pale Yellow Liquid | Oxidizes to disulfide (yellow/brown) upon air exposure.[1] |

| Odor Threshold | < 1 ppb | Characteristic "stench" requiring bleach neutralization.[1] |

Spectroscopic Fingerprinting

Accurate identification requires multi-modal analysis. The following data points are standard for high-purity (>98%) samples.

3.1 Nuclear Magnetic Resonance (NMR)

-

¹H NMR (CDCl₃, 400 MHz):

-

¹³C NMR:

3.2 Infrared Spectroscopy (FT-IR)

-

S-H Stretch: A weak, sharp band at 2550–2600 cm⁻¹ .[1] This is the diagnostic peak; its absence usually indicates oxidation to the disulfide.[1]

-

C=C Aromatic: 1450–1600 cm⁻¹.[1]

3.3 Mass Spectrometry (GC-MS)

-

Molecular Ion (M⁺): m/z 138.[1]

-

Base Peak: Often m/z 105 (Loss of -SH radical, [M-33]⁺) or m/z 137 ([M-H]⁺).[1]

Synthetic Pathways & Manufacturing

Researchers typically encounter two grades: Industrial (Sulfonyl Reduction) and Pharma-Grade (Newman-Kwart) .[1]

Method A: Sulfonyl Chloride Reduction (Industrial Route)

Used for bulk production where trace disulfide impurities are acceptable.[1]

-

Chlorosulfonation: 1,3-Xylene + Chlorosulfonic acid → 2,4-Dimethylbenzenesulfonyl chloride.[1][2]

-

Reduction: The sulfonyl chloride is reduced using Zinc/H₂SO₄ or LiAlH₄ to the thiol.[1]

-

Drawback: Can yield disulfide byproducts if reduction is incomplete.[1]

-

Method B: Newman-Kwart Rearrangement (High-Purity Route)

Preferred for drug development to avoid regioisomers.[1]

-

Activation: 2,4-Dimethylphenol is reacted with dimethylthiocarbamoyl chloride to form the O-aryl thiocarbamate.[1][3]

-

Thermal Rearrangement: Heating (~250°C) migrates the sulfur to the ring, forming the S-aryl thiocarbamate.[1]

-

Hydrolysis: Basic hydrolysis yields the free thiol.[1]

Visualization: Synthetic Logic

Caption: Comparison of the Industrial Chlorosulfonation route vs. the Laboratory Newman-Kwart Rearrangement for synthesizing this compound.

Applications in Drug Discovery: The Vortioxetine Case

The most high-profile application of this compound is in the synthesis of Vortioxetine (Trintellix) , a multimodal antidepressant.[1][4]

Mechanism of Synthesis

The thiol acts as a nucleophile in a palladium-catalyzed C-S cross-coupling (Buchwald-Hartwig type) or a nucleophilic aromatic substitution (SₙAr) reaction with an appropriate aryl halide (e.g., 2-bromoiodobenzene derivative) to form the core bis-aryl sulfide structure.[1]

Why this Thiol? The 2,4-dimethyl substitution pattern is not arbitrary.[1] It provides:

-

Metabolic Stability: The methyl groups block the metabolically vulnerable ortho/para positions on the phenyl ring.[1]

-

Receptor Selectivity: The steric bulk dictates the twist angle of the thioether linkage, optimizing fit within the Serotonin Transporter (SERT) pocket.[1]

Visualization: Vortioxetine Fragment Assembly

Caption: The strategic role of this compound in assembling the thioether backbone of the antidepressant Vortioxetine.[1]

Safety & Handling Protocols

Warning: This compound is a Stench agent and a Skin/Eye Irritant .[1]

6.1 Hazard Profile (GHS)

6.2 Odor Neutralization Protocol

Never wash thiol glassware directly with water.[1]

-

Prepare Bath: 10% Sodium Hypochlorite (Bleach) or dilute H₂O₂ in basic solution.[1]

-

Soak: Submerge all glassware/syringes for 2 hours.

-

Chemistry: Oxidation converts the smelly thiol (-SH) to the odorless sulfonate (-SO₃H).[1]

-

-

Rinse: Wash with acetone, then water.[1]

6.3 Storage

-

Atmosphere: Store under Argon or Nitrogen.[1] Oxygen promotes disulfide formation (dimerization).[1]

-

Temp: 2–8°C recommended to minimize vapor pressure and smell.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 83617, this compound. Retrieved from [Link]

-

Keana, J. F. W., et al. (1988). Chlorosulfonation of 1,3-xylene: Improved synthesis of this compound.[1][2] Journal of Organic Chemistry. (Discussed in context of industrial synthesis improvements).

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine (Vortioxetine): A Novel Multimodal Antidepressant.[1] Journal of Medicinal Chemistry. (Details the specific use of the thiol in drug synthesis).

-

European Chemicals Agency (ECHA). Registration Dossier: this compound.[1] Retrieved from [Link][1]

Sources

- 1. This compound | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]

- 3. researchgate.net [researchgate.net]

- 4. innospk.com [innospk.com]

- 5. 13616-82-5 Cas No. | 2,4-Dimethylthiophenol | Apollo [store.apolloscientific.co.uk]

- 6. This compound | 13616-82-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. Page loading... [wap.guidechem.com]

2,4-Dimethylbenzenethiol IUPAC name and synonyms

An In-Depth Technical Guide to 2,4-Dimethylbenzenethiol: Nomenclature, Synthesis, and Application in Modern Drug Development

This guide provides a comprehensive technical overview of this compound, a pivotal organosulfur compound. Designed for researchers, chemists, and professionals in drug development, this document delves into its fundamental chemical identity, synthesis methodologies, and its critical role as a precursor in the synthesis of the multimodal antidepressant, Vortioxetine.

Core Identification and Nomenclature

The unambiguous identification of chemical entities is paramount in research and development. This compound is known by several names across commercial and academic spheres. Establishing its correct nomenclature is the first step in a thorough technical understanding.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound [1].

It is also widely recognized by a number of synonyms, which are frequently encountered in chemical supplier catalogs and historical literature.

Common Synonyms:

-

m-Xylene-4-thiol[3]

Physicochemical and Safety Profile

A summary of the key physical, chemical, and safety properties of this compound is presented below. This data is essential for experimental design, safety assessments, and process scale-up.

| Property | Value |

| CAS Number | 13616-82-5[2][6][7] |

| Molecular Formula | C₈H₁₀S[2][6] |

| Molecular Weight | 138.23 g/mol [2][6] |

| Appearance | Colorless to pale yellow liquid[2][8] |

| Odor | Strong, unpleasant, characteristic of thiols (stench)[2][8][9][10] |

| Boiling Point | 207-208 °C (lit.)[2][10] |

| Melting Point | -30°C (estimate)[2][10] |

| Density | 1.022 g/mL at 25 °C (lit.)[2][10] |

| Flash Point | 58 °C (137 °F) - closed cup[5][7][10] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, ether, chloroform.[8] |

| Refractive Index (n20/D) | 1.569 (lit.)[2][10] |

| Primary Hazards | Flammable liquid (Category 3), Skin Irritant (Category 2), Eye Irritant (Category 2)[1][5][9] |

Synthesis and Manufacturing Landscape

This compound is not found in significant natural quantities and is produced synthetically. Several routes have been established for its laboratory-scale and industrial production.

-

From 1,3-Xylene: A conventional industrial method involves the chlorosulfonation of 1,3-xylene to yield 2,4-dimethylbenzene-1-sulfonyl chloride. This intermediate is then subjected to a controlled reduction to form the final thiol product[8]. The primary challenge in this route is controlling the reduction step and managing impurities, which often necessitates significant purification[8].

-

From 2,4-Dimethylphenol: A versatile laboratory synthesis starts with the corresponding phenol. The phenol is deprotonated and reacted with N,N-dimethylthiocarbamoyl chloride. The resulting O-arylthiocarbamate undergoes a thermal Newman-Kwart rearrangement to the S-arylthiocarbamate, which is then reduced, typically with a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄), to furnish the desired thiophenol[9].

-

From 2,4-Dimethylaniline (Leuckart Thiophenol Reaction): A classic method for converting an aromatic amine to a thiophenol is the Leuckart reaction[11][12]. This process involves diazotization of the aniline derivative (2,4-dimethylaniline) followed by reaction with a xanthate salt (e.g., potassium ethylxanthate) to form a diazoxanthate. Gentle decomposition, followed by alkaline hydrolysis, yields the target thiophenol[11][13].

Keystone Application in Pharmaceutical Synthesis: The Vortioxetine Case Study

The primary driver for the large-scale production and stringent quality control of this compound is its role as a key starting material in the synthesis of Vortioxetine (Trintellix®)[6][14]. Vortioxetine is a multimodal antidepressant that functions as a serotonin transporter (SERT) inhibitor and modulates several serotonin receptor subtypes[15].

The synthesis of Vortioxetine hinges on the formation of a diaryl sulfide bond, where the sulfur atom is provided by this compound. A common and scalable synthetic pathway is illustrated below.

Caption: Synthetic workflow for Vortioxetine starting from this compound.

This pathway leverages a nucleophilic aromatic substitution (S-arylation) reaction, followed by reduction of the nitro group to an amine, and subsequent cyclization to form the piperazine ring[10]. The purity of the initial this compound is critical, as impurities such as isomeric dimethylthiophenols can lead to the formation of difficult-to-remove side products in the final active pharmaceutical ingredient (API)[6].

Experimental Protocol: Synthesis of (2,4-Dimethylphenyl)(2-nitrophenyl)sulfane

This section provides a detailed, self-validating protocol for the S-arylation of this compound, the crucial first step in many Vortioxetine syntheses. This protocol is adapted from established patent literature[10].

Objective: To synthesize (2,4-dimethylphenyl)(2-nitrophenyl)sulfane via a nucleophilic aromatic substitution reaction.

Materials & Reagents:

-

This compound (1.00 eq.)

-

1-Fluoro-2-nitrobenzene (0.98 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (1.07 eq.)

-

Dimethylformamide (DMF), anhydrous

-

Deionized Water

-

Ethyl Acetate (EtOAc)

Experimental Rationale (Causality):

-

Solvent Choice (DMF): DMF is a polar aprotic solvent, which is ideal for SNAr reactions. It effectively solvates the potassium cation of the base but does not protonate the highly nucleophilic thiophenolate anion, thereby maximizing its reactivity.

-

Base (K₂CO₃): Potassium carbonate is a moderately strong, non-nucleophilic base. Its function is to deprotonate the weakly acidic thiol (pKa ≈ 7) to generate the potassium 2,4-dimethylbenzenethiolate salt in situ. This thiophenolate is a potent nucleophile required to attack the electron-deficient aromatic ring of 1-fluoro-2-nitrobenzene.

-

Substrate (1-Fluoro-2-nitrobenzene): The aromatic ring is "activated" towards nucleophilic attack by the strongly electron-withdrawing nitro group (-NO₂) positioned ortho to the fluorine leaving group. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.

Step-by-Step Procedure:

-

Vessel Preparation: To a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and addition funnel, add anhydrous potassium carbonate (1.07 eq.) and anhydrous DMF (approx. 4.7 mL per gram of K₂CO₃).

-

Thiolate Formation: Begin stirring the DMF/K₂CO₃ slurry at ambient temperature (25 °C) under a nitrogen atmosphere. Slowly add this compound (1.00 eq.) to the mixture. A mild exotherm may be observed as the thiophenolate salt is formed.

-

S-Arylation: Add 1-Fluoro-2-nitrobenzene (0.98 eq.) dropwise over a period of 1-2 hours, maintaining the internal temperature at 25 °C. The reaction is typically monitored by HPLC or TLC for the disappearance of the starting thiol.

-

Reaction Quench & Precipitation: Upon completion, add deionized water (approx. 9.5 mL per gram of the initial K₂CO₃) to the reaction mixture. This step quenches the reaction and precipitates the water-insoluble product.

-

Product Isolation: Stir the resulting slurry at 25 °C for 1 hour to ensure complete precipitation. Collect the yellow solid product by vacuum filtration.

-

Purification: Wash the filter cake thoroughly with deionized water (2 x 4.7 mL per gram of K₂CO₃) to remove residual DMF and inorganic salts.

-

Drying: Dry the isolated yellow crystalline solid in a vacuum oven at 50 °C until a constant weight is achieved. The expected yield is typically high (>95%).

Self-Validation: The success of the protocol is validated by characterization of the product (e.g., via ¹H NMR, Mass Spectrometry, and melting point), which should match the data reported in the literature for (2,4-dimethylphenyl)(2-nitrophenyl)sulfane[10]. The high yield and purity obtainable without chromatographic purification demonstrate the robustness of the protocol.

References

-

A Process For Preparing 2,4 Dimethylthiophenol. Quickcompany. [Link]

-

This compound 13616-82-5 wiki. Molbase. [Link]

-

New route of synthesis to vortioxetine salts. SciSpace. [Link]

-

Flores-Figueroa, A., et al. (2005). Synthesis of 2,4-disubstituted thiophenols and solid state structures of thiocarbamate precursors. Journal of the Brazilian Chemical Society, 16, 397-403. [Link]

- WO2014161976A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine.

-

This compound | C8H10S | CID 83617. PubChem. [Link]

-

Vortioxetine. New Drug Approvals. [Link]

- CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances.

- CN104356092A - Preparation method for vortioxetine.

-

Leuckart Thiophenol Reaction. Merck Index. [Link]

- US9353073B2 - Vortioxetine manufacturing process.

-

Ward, E. R., & Poesche, W. H. (1959). General Formation of Aryl Dithiolcarbonates and Ethyl Ethylxanthate in the Leuckart Thiophenol Synthesis. Journal of the American Chemical Society, 81(11), 2813–2816. [Link]

-

File:Leuckhart Thiophenol Reaction.jpg. Wikimedia Commons. [Link]

-

Preparation method of vortioxetine. Patsnap. [Link]

-

Umar, Q., & Luo, M. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Reactions, 4(1), 117-147. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. Organic Chemistry Portal. [Link]

-

Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]

Sources

- 1. WO2015155153A1 - Synthesis of vortioxetine via (2,4-dimethylphenyl)(2-iodophenyl)sulfane intermediate - Google Patents [patents.google.com]

- 2. Page loading... [wap.guidechem.com]

- 3. CN104356092A - Preparation method for vortioxetine - Google Patents [patents.google.com]

- 4. US9353073B2 - Vortioxetine manufacturing process - Google Patents [patents.google.com]

- 5. scielo.br [scielo.br]

- 6. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]

- 7. Preparation method of vortioxetine - Eureka | Patsnap [eureka.patsnap.com]

- 8. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]

- 9. researchgate.net [researchgate.net]

- 10. WO2014161976A1 - New process for the synthesis of 1-(2-((2,4-dimethylphenyl)thio)phenyl)piperazine - Google Patents [patents.google.com]

- 11. Leuckart Thiophenol Reaction [drugfuture.com]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal compound for the treatment of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

1H NMR Analysis of 2,4-Dimethylbenzenethiol: A Technical Guide

Topic: 1H NMR Spectrum Analysis of 2,4-Dimethylbenzenethiol Content Type: Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound (2,4-Xylenethiol) is a critical sulfur-containing intermediate used in the synthesis of pharmaceuticals (e.g., vortioxetine analogs), agrochemicals, and rubber peptizers. Its analysis via Proton Nuclear Magnetic Resonance (

This guide provides a definitive protocol for the structural verification of this compound. It moves beyond basic peak listing to explore the causality of chemical shifts, the impact of solvent selection on proton exchange, and the detection of common oxidative impurities.

Chemical Identity & Structural Context

Before interpreting the spectrum, one must understand the magnetic environment created by the substituents on the benzene ring.

Structural Numbering & Proton Environments[5][6][7]

-

Position 1: -SH Group[4]

-

Position 2: -CH3 (Methyl A)[4]

-

Position 3: Aromatic Proton (H3) – Isolated between two methyls.[4]

-

Position 4: -CH3 (Methyl B)[4]

-

Position 5: Aromatic Proton (H5) – Adjacent to H6.[4]

-

Position 6: Aromatic Proton (H6) – Adjacent to H5, ortho to SH.[4]

The Self-Validating Experimental Protocol

The most common failure mode in thiophenol analysis is the disappearance of the -SH signal due to proton exchange with adventitious water.[4]

Solvent Selection Strategy

-

Recommended: Chloroform-d (

) over molecular sieves.[4]-

Reasoning: Non-polar aprotic solvents minimize proton exchange, preserving the -SH coupling and integral.[4]

-

-

Alternative: DMSO-

(Dry).-

Reasoning: Strong hydrogen bonding can shift the -SH signal downfield (often >4.0 ppm) and broaden it, but it prevents volatilization.[4]

-

-

Avoid: Methanol-

(-

Reasoning: Rapid deuterium exchange (

) will completely eliminate the diagnostic thiol peak.[4]

-

Sample Preparation Workflow

-

Dryness Check: Ensure the NMR tube is oven-dried.

-

Concentration: Prepare a ~10-15 mg sample in 0.6 mL solvent. High concentrations favor disulfide formation; low concentrations reduce signal-to-noise for the split aromatic peaks.[4]

-

Acquisition: Run a standard 16-scan proton experiment with a 30° pulse angle to ensure accurate integration of the methyl protons.

Spectral Analysis: Peak-by-Peak Assignment

The spectrum of this compound is characterized by three distinct regions. The following data corresponds to a solution in

The Aliphatic Region (2.0 – 2.5 ppm)

Two distinct singlets appear, corresponding to the non-equivalent methyl groups.

| Assignment | Chemical Shift ( | Multiplicity | Integral | Notes |

| 2-Me | 2.25 - 2.30 ppm | Singlet (s) | 3H | Slightly deshielded due to ortho proximity to the -SH group.[4] |

| 4-Me | 2.20 - 2.25 ppm | Singlet (s) | 3H | Typical position for a para-toluene methyl group.[4] |

The Thiol Proton (3.0 – 3.5 ppm)

This is the "Wildcard" peak.[4] Its visibility validates the sample integrity.[4]

-

Shift: Typically 3.0 – 3.2 ppm in

.[4] -

Multiplicity: Broad Singlet (s).

-

Diagnostic Value: If this peak is integrated to <0.9H or is absent, the sample is either wet (exchange) or oxidized (disulfide).[4]

-

Note: In ultra-pure, dry conditions, long-range coupling (

) to H6 or the 2-Me group might be observed, but it usually appears as a singlet.

The Aromatic Region (6.8 – 7.3 ppm)

The substitution pattern (1,2,4-tri-substituted benzene) creates a specific splitting pattern: an AMX or ABX system depending on the field strength.

| Assignment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Logic |

| H-5 | 6.85 - 6.95 ppm | Doublet (d) | Coupled strongly to its ortho neighbor H-6.[4] | |

| H-3 | 6.95 - 7.05 ppm | Singlet (s) | N/A | Isolated between C2 and C4 methyls.[4] May show fine meta-coupling ( |

| H-6 | 7.15 - 7.25 ppm | Doublet (d) | Deshielded by the ortho -SH group; couples to H-5.[4] |

Advanced Verification & Logic Pathways

To confirm the regioisomer (distinguishing 2,4-dimethyl from 2,5-dimethyl or 3,4-dimethyl), one must correlate the coupling topology.

Structural Assignment Workflow

The following diagram illustrates the logical flow for confirming the structure using 1D and 2D NMR techniques.

Figure 1: Decision logic for confirming this compound identity via 1H NMR.

2D NMR Correlations (COSY & NOESY)

If the 1D spectrum is ambiguous, use Homonuclear Correlation Spectroscopy (COSY):

-

COSY Cross-peak: Strong correlation between H-5 and H-6 .[4]

-

COSY Silence: H-3 should show no strong ortho coupling cross-peaks, confirming its isolated position between the methyls.[4]

-

NOESY: A spatial correlation (NOE) will exist between the 2-Me protons and the -SH proton (if exchange is slow), and between 2-Me and H-3 .[4]

Common Pitfalls: The Disulfide Trap

The most significant "silent" error in thiophenol analysis is oxidative dimerization. This compound readily oxidizes to Bis(2,4-dimethylphenyl) disulfide upon exposure to air.

Spectral Fingerprint of Oxidation

When the thiol oxidizes to the disulfide:

-

Disappearance of -SH: The singlet at ~3.1 ppm vanishes.[4]

-

Aromatic Shift: The aromatic protons, particularly H-6 (ortho to sulfur), will shift downfield due to the change from

to -

Symmetry: The molecule remains symmetric, so the methyls will still appear as two singlets, but their chemical shifts will drift slightly.[4]

Oxidation Pathway Diagram

Figure 2: Oxidative degradation pathway leading to spectral changes.[4]

References

-

Spectral Database for Organic Compounds (SDBS). SDBS No. 4544: this compound.[4] National Institute of Advanced Industrial Science and Technology (AIST).[4] [Link][4][5]

-

Fulmer, G. R., et al. (2010).[4] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[4] [Link]

-

PubChem. this compound (Compound Summary). National Library of Medicine.[4] [Link][4]

-

Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy.[Link]

Sources

An In-depth Technical Guide to 2,4-Dimethylthiophenol: Properties, Synthesis, and Applications in Modern Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethylthiophenol, also known as 2,4-dimethylbenzenethiol or 4-mercapto-m-xylene, is a versatile organosulfur compound that serves as a crucial intermediate in various chemical syntheses.[1] Its unique structural features, particularly the presence of a nucleophilic thiol group on a substituted aromatic ring, make it a valuable building block in the pharmaceutical and polymer industries. This guide provides a comprehensive overview of the core properties, synthesis, reactivity, and applications of 2,4-dimethylthiophenol, with a focus on its role in drug development and other industrial processes.

Core Properties of 2,4-Dimethylthiophenol

2,4-Dimethylthiophenol is a clear, yellow liquid with a characteristic strong, unpleasant odor.[1][2] Its key chemical and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 13616-82-5 | [3] |

| Molecular Formula | C₈H₁₀S | [3] |

| Molecular Weight | 138.23 g/mol | [3] |

| Appearance | Clear yellow liquid | [2] |

| Boiling Point | 207-208 °C | [3] |

| Melting Point | -30 °C (estimate) | [3] |

| Density | 1.022 g/mL at 25 °C | [3] |

| Flash Point | 58 °C | [2] |

| Solubility | Insoluble in water; soluble in organic solvents such as chloroform, ethyl acetate, and methanol. | [1] |

| pKa | 7.02 ± 0.48 (Predicted) | [1] |

Synthesis of 2,4-Dimethylthiophenol: A Step-by-Step Protocol

The industrial synthesis of 2,4-dimethylthiophenol typically starts from 1,3-xylene and involves a two-step process: chlorosulfonation followed by reduction.[4] This method is favored for its relatively high yield and purity of the final product.[4]

Experimental Protocol: Synthesis from 1,3-Xylene

Step 1: Chlorosulfonation of 1,3-Xylene

-

In a well-ventilated fume hood, a solution of 1,3-xylene in a suitable solvent (e.g., dichloromethane) is prepared in a reaction vessel equipped with a stirrer, a dropping funnel, and a thermometer.

-

The solution is cooled to a temperature between 0 °C and 10 °C.

-

Chlorosulfonic acid is added dropwise to the cooled solution while maintaining the temperature below 30 °C to control the exothermic reaction.[4]

-

After the addition is complete, the reaction mixture is stirred for several hours at room temperature to ensure complete conversion to 2,4-dimethylbenzene-1-sulfonyl chloride.

Step 2: Reduction of 2,4-Dimethylbenzene-1-sulfonyl Chloride

-

The 2,4-dimethylbenzene-1-sulfonyl chloride intermediate is dissolved in an appropriate solvent.

-

Metallic zinc powder and a mineral acid (e.g., hydrochloric acid or sulfuric acid) are added to the solution.[4]

-

The reaction mixture is heated to a temperature between 30 °C and 50 °C and stirred vigorously.[4]

-

The progress of the reduction is monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the reaction mixture is worked up by separating the organic layer, washing it with water and brine, and drying it over an anhydrous salt (e.g., sodium sulfate).

-

The crude 2,4-dimethylthiophenol is then purified by vacuum distillation to yield a product with a purity of 95-99.9%.[4]

Synthesis Workflow Diagram

Caption: Synthesis of 2,4-Dimethylthiophenol from 1,3-xylene.

Reactivity and Mechanistic Insights

The chemical reactivity of 2,4-dimethylthiophenol is primarily dictated by the thiol (-SH) group, which is a potent nucleophile.[1] This nucleophilicity allows it to readily participate in a variety of chemical transformations, most notably S-alkylation and S-arylation reactions.

Nucleophilic Substitution Reactions

2,4-Dimethylthiophenol can undergo nucleophilic substitution with various electrophiles, such as alkyl halides and aryl halides, to form thioethers. The mechanism typically involves the deprotonation of the thiol to form the more nucleophilic thiophenoxide anion, which then attacks the electrophilic carbon center.[1]

Palladium-Catalyzed C-S Cross-Coupling

A particularly important reaction in the context of drug development is the palladium-catalyzed C-S cross-coupling reaction. This reaction is a cornerstone in the synthesis of the antidepressant drug Vortioxetine.[5] In this process, 2,4-dimethylthiophenol is coupled with an aryl halide in the presence of a palladium catalyst and a suitable ligand.[6]

The catalytic cycle, a variant of the well-established Buchwald-Hartwig amination, is believed to proceed through the following key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form a palladium(II) intermediate.

-

Ligand Exchange: The thiolate anion of 2,4-dimethylthiophenol displaces a ligand on the palladium(II) complex.

-

Reductive Elimination: The aryl and thiolate groups on the palladium center couple and are eliminated as the thioether product, regenerating the palladium(0) catalyst.[7]

Palladium-Catalyzed C-S Coupling Mechanism

Sources

- 1. guidechem.com [guidechem.com]

- 2. lifechempharma.com [lifechempharma.com]

- 3. This compound | 13616-82-5 [chemicalbook.com]

- 4. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]

- 5. CN104356092A - Preparation method for vortioxetine - Google Patents [patents.google.com]

- 6. semanticscholar.org [semanticscholar.org]

- 7. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Characterization of 2,4-Dimethylbenzenethiol

[1]

Executive Summary

2,4-Dimethylbenzenethiol (CAS: 13616-82-5), also known as 2,4-Xylenethiol, is a critical organosulfur intermediate used in the synthesis of pharmaceuticals (e.g., Vortioxetine impurities), agrochemicals, and rubber peptizers.[1][2][3][4] Accurate determination of its boiling point and density is essential for process scale-up, purification (distillation), and quality control.[1]

This guide provides a definitive physicochemical profile and rigorous, field-proven experimental protocols for measuring these properties.[1] Unlike standard hydrocarbons, this thiol requires specific handling to prevent oxidative degradation (disulfide formation) during thermal analysis.[1]

Key Physicochemical Data

| Property | Value | Conditions | Confidence Level |

| Boiling Point | 207–208 °C | 760 mmHg (Atmospheric) | High (Literature Consensus) |

| Density | 1.022 g/mL | 25 °C | High |

| Refractive Index | 1.569 | High | |

| Appearance | Clear, colorless to light yellow liquid | Ambient | - |

| Odor | Characteristic Stench (Mercaptan) | - | - |

Structural Analysis & Property Causality

Understanding the molecular drivers behind these values is crucial for predicting behavior under different conditions.[1]

-

Boiling Point Elevation (207 °C): Compared to its parent hydrocarbon, m-xylene (BP: 139 °C), this compound exhibits a significantly higher boiling point.[1] This is attributed to the polarizability of the sulfur atom and weak intermolecular hydrogen bonding (S-H[1]···S), though significantly weaker than O-H[1]···O bonding in phenols.[1] The increased molecular weight (138.23 g/mol vs. 106.17 g/mol for xylene) also contributes to stronger London dispersion forces.[1]

-

Density (1.022 g/mL): The introduction of the heavy sulfur atom increases the mass per unit volume compared to m-xylene (0.86 g/mL).[1] However, the bulky methyl groups at the 2 and 4 positions create steric hindrance, slightly reducing packing efficiency compared to un-substituted benzenethiol.[1]

Experimental Methodologies

Protocol A: Boiling Point Determination (Inert Micro-Distillation)

Objective: Determine the boiling point while preventing oxidative dimerization to bis(2,4-dimethylphenyl) disulfide.[1]

Self-Validating Mechanism:

-

Pressure Correction: Real-time barometric pressure monitoring allows for the normalization of observed temperature to standard pressure (760 mmHg) using the Clausius-Clapeyron relation.[1]

-

Refractive Index Check: Post-distillation analysis of the distillate's refractive index (

) confirms that the distilled fraction is the target thiol and not a decomposition product.[1]

Materials:

-

Short-path distillation apparatus (micro-scale).

-

Dry Nitrogen or Argon gas line.[1]

-

Calibrated thermometer or thermocouple.[1]

-

Silicone oil bath.[1]

Step-by-Step Workflow:

-

Inert Setup: Assemble the distillation apparatus. Purge the system with Argon for 15 minutes to displace atmospheric oxygen.[1]

-

Loading: Charge the boiling flask with 10 mL of this compound and a magnetic stir bar. Maintain a slow Argon flow.

-

Heating: Raise the oil bath temperature gradually (approx. 5 °C/min).

-

Observation: Record the temperature when the first drop of condensate falls from the condenser tip.

-

Correction: Apply the Sydney Young equation if pressure deviates from 760 mmHg:

Where

Protocol B: Density Determination (Pycnometry)

Objective: High-precision density measurement at 25 °C.

Self-Validating Mechanism:

-

Water Calibration: The system is validated by measuring the mass of ultra-pure water at 25 °C. If the calculated volume deviates >0.1% from the calibrated volume, the pycnometer is recalibrated.[1]

Step-by-Step Workflow:

-

Calibration: Weigh a clean, dry 10 mL pycnometer (

). Fill with deionized water at 25 °C and weigh ( -

Sample Loading: Dry the pycnometer thoroughly. Fill with this compound, ensuring no air bubbles are trapped (thiols have low surface tension, aiding bubble removal, but viscosity requires care).[1]

-

Equilibration: Place the filled pycnometer in a water bath at 25.0 °C ± 0.1 °C for 20 minutes.

-

Measurement: Wipe the exterior dry and weigh immediately (

). -

Calculation:

[1]

Synthesis & Purity Context

For drug development professionals, the impurity profile is as critical as the primary properties.[1] this compound is typically synthesized via the chlorosulfonation of m-xylene.[1]

Synthesis Pathway & Impurity Logic[1][9]

-

Chlorosulfonation: m-Xylene + Chlorosulfonic acid

2,4-Dimethylbenzenesulfonyl chloride.[1] -

Reduction: Sulfonyl chloride + Zn/Acid (or

)

Critical Impurity:

-

Bis(2,4-dimethylphenyl) disulfide: Formed via air oxidation of the thiol.[1] This impurity raises the boiling point and refractive index, skewing physicochemical data.[1]

Visualization: Synthesis & Experimental Workflow

The following diagram illustrates the synthesis route and the logical flow for property validation.

Figure 1: Synthesis pathway of this compound and the quality control loop required before accurate property measurement.

Applications in Drug Development

In pharmaceutical chemistry, this thiol is often used as a nucleophile to introduce the 2,4-dimethylphenylthio moiety.[1]

-

Vortioxetine Synthesis: It acts as a key building block or a reference standard for impurities (e.g., Impurity 84) in the synthesis of Vortioxetine (Trintellix), an antidepressant.[1]

-

Peptizers: Used in the rubber industry to lower the viscosity of rubber during processing.[1]

Safety Note: Due to the "stench" characteristic, all experimental work must be conducted in a high-efficiency fume hood.[1] Glassware should be treated with bleach (sodium hypochlorite) immediately after use to oxidize residual thiol to the odorless sulfonate before removal from the hood.[1]

References

Technical Guide: Solubility Profile & Solvent Selection for 2,4-Dimethylbenzenethiol

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of 2,4-Dimethylbenzenethiol (2,4-DMBT) .[1] Targeted at drug development and synthesis professionals, this document moves beyond basic "soluble/insoluble" descriptors to explore the thermodynamic and structural drivers of solvation.[1]

Key Takeaway: 2,4-DMBT is a lipophilic thiol (LogP ~3.[1]42) exhibiting high solubility in non-polar and polar aprotic organic solvents but negligible aqueous solubility.[1] Its critical processing parameter is pKa (~7.0) ; pH manipulation allows for a reversible "solubility switch" between organic and aqueous phases, a feature exploitable for high-purity extractions.[1]

Physicochemical Architecture

To predict solubility behavior in novel solvent systems, one must first understand the molecular forces at play.[1]

Structural Determinants[1]

-

Lipophilic Core: The 2,4-dimethylbenzene moiety drives strong van der Waals interactions with non-polar solvents (Toluene, Hexane).[1]

-

Functional Group: The sulfhydryl (-SH) group is a soft nucleophile.[1] unlike alcohols, it engages in weak hydrogen bonding, making it less soluble in water but highly compatible with polar aprotic solvents.[1]

-

Acidity (The Control Lever): With a pKa of ~7.0, 2,4-DMBT exists as a neutral molecule in acidic/neutral media and as a water-soluble thiolate anion in basic media (pH > 8).[1]

Quantitative Properties Table[1][2]

| Property | Value | Implication for Solvation |

| CAS Number | 13616-82-5 | Unique Identifier |

| Molecular Weight | 138.23 g/mol | Low MW facilitates rapid dissolution kinetics.[1] |

| LogP (Octanol/Water) | ~3.42 (Est.) | Highly lipophilic; partitions preferentially into organic phases.[1] |

| pKa | 7.02 ± 0.48 | Solubility is pH-dependent.[1] Soluble in aqueous NaOH.[1] |

| Density | 1.022 g/mL | Similar to water; phase separation requires careful interface management.[1] |

| Boiling Point | 207–208 °C | High boiling point allows for high-temperature recrystallization without solvent loss.[1] |

Solubility Landscape

The following data synthesizes empirical observations and predictive modeling based on Hansen Solubility Parameters (HSP).

Solvent Compatibility Matrix[1]

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Rationale |

| Chlorinated | Chloroform, DCM | Excellent | High dispersion forces match the aromatic ring; standard for extraction.[1] |

| Polar Aprotic | DMSO, DMF, THF | Good to Excellent | Dipole-dipole interactions stabilize the thiol; ideal for nucleophilic substitution reactions.[1] |

| Alcohols | Methanol, Ethanol | Good | Soluble, but decreases as water content increases.[1] Used as diluents in HPLC.[1] |

| Hydrocarbons | Hexane, Toluene | Moderate to Good | Driven by hydrophobic effects; Toluene is preferred for azeotropic drying.[1] |

| Ethers | Diethyl Ether, MTBE | Excellent | Standard solvents for work-up; low boiling points facilitate product recovery.[1] |

| Aqueous | Water (pH < 7) | Negligible | Hydrophobic effect dominates.[1] |

| Aqueous Base | 1M NaOH / KOH | High | Deprotonation forms the thiolate salt ( |

Visualization: Solvent Selection Logic

The following diagram illustrates the decision process for selecting a solvent based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for selecting the optimal solvent system for this compound based on process requirements.

Validated Experimental Protocols

As a scientist, relying on literature values is often insufficient for critical manufacturing steps. The following protocols are designed to generate self-validating solubility data.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Determine the saturation concentration (

Materials:

-

Target Solvent (HPLC Grade).[1]

-

Temperature-controlled orbital shaker.[1]

-

0.45 µm PTFE Syringe Filters (Thiol-compatible).

Workflow:

-

Saturation: Add excess 2,4-DMBT to 10 mL of solvent in a glass vial until undissolved droplets/solid persist.

-

Equilibration: Agitate at fixed temperature (e.g., 25°C) for 24 hours.

-

Filtration: Allow to settle, then filter the supernatant using a pre-warmed syringe filter to prevent precipitation during transfer.

-

Quantification: Dilute the filtrate with Methanol (1:100) and analyze via HPLC-UV (230 nm).

Protocol B: The "Thiol Switch" Purification

Objective: Exploit pH-dependent solubility to purify 2,4-DMBT from non-acidic impurities (e.g., disulfides, hydrocarbons).[1]

Mechanism:

Step-by-Step:

-

Dissolution: Dissolve crude 2,4-DMBT in Diethyl Ether or DCM.

-

Extraction (Forward): Wash the organic phase with 1M NaOH (aq) .

-

Separation: Discard the organic layer (containing non-acidic impurities).[1]

-

Acidification (Reverse): Cool the aqueous layer to 0°C and slowly add HCl until pH < 2.

-

Result: 2,4-DMBT protonates and oils out of the water.[1]

-

-

Recovery: Extract the cloudy aqueous mixture with fresh DCM, dry over

, and evaporate.

Application Case Study: HPLC Method Development

For analytical quantification, solubility dictates the choice of diluent and mobile phase.[1]

Challenge: 2,4-DMBT is hydrophobic. Injecting a sample dissolved in pure hexane into a Reverse Phase (C18) column can cause peak distortion or precipitation in the mobile phase.[1]

Recommended System:

-

Diluent: Methanol (MeOH).[1][6][7] 2,4-DMBT is sufficiently soluble in MeOH, which is compatible with standard aqueous mobile phases.[1]

-

Mobile Phase: Phosphate Buffer (pH 3.0) / Methanol Gradient.[1]

Figure 2: Optimized analytical workflow preventing solubility-induced artifacts.

Safety & Handling (Thiol Specifics)

Solubility testing introduces specific hazards associated with thiols.

-

Odor Control: The "stench" threshold is in the ppb range.[1] All solubility experiments must be conducted in a fume hood. Glassware should be bleached (oxidized) before removal from the hood to destroy the thiol residues.

-

Oxidation: In protic solvents (like alcohols) with high oxygen exposure, 2,4-DMBT oxidizes to the disulfide precipitate.[1]

-

Mitigation: Use degassed solvents for solubility standards.[1]

-

References

Sources

- 1. This compound | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 13616-82-5 [chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. A Process For Preparing 2,4 Dimethylthiophenol [quickcompany.in]

- 5. rvrlabs.com [rvrlabs.com]

- 6. CN107843656A - A kind of detection method of 2,4 thiophenol dimethyl benzene about material - Google Patents [patents.google.com]

- 7. CN107843656B - Detection method of 2, 4-dimethylthiophenol related substances - Google Patents [patents.google.com]

An In-depth Technical Guide to the GHS Classification of 2,4-Dimethylbenzenethiol

Abstract

This technical guide provides a comprehensive analysis of the Globally Harmonized System (GHS) classification for 2,4-Dimethylbenzenethiol (CAS No: 13616-82-5). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document delineates the specific hazards associated with this compound, the scientific rationale underpinning its classification, and detailed protocols for safe handling. By integrating data from authoritative regulatory sources and safety data sheets, this guide serves as an essential resource for ensuring laboratory safety and regulatory compliance.

Introduction to this compound and the GHS Framework

This compound, also known as 2,4-dimethylthiophenol or 4-mercapto-m-xylene, is an aromatic thiol compound with the molecular formula C₈H₁₀S.[1][2] It presents as a colorless to pale yellow liquid characterized by a strong, unpleasant odor typical of thiols.[2][3][4] This chemical serves as a critical intermediate in the synthesis of more complex molecules and is used as a peptizer in the rubber industry to enhance the processability of natural and styrene-butadiene rubbers.[4][5]

Given its reactivity and hazardous properties, a thorough understanding of its GHS classification is paramount for safe handling. The GHS provides a standardized and logical framework for classifying chemicals according to their physical, health, and environmental hazards. This system ensures consistent communication through harmonized labels, pictograms, and Safety Data Sheets (SDS), which is critical in research and industrial settings where personnel may handle a wide array of potentially hazardous substances.

This guide moves beyond a simple recitation of classifications to explore the causal links between the physicochemical and toxicological properties of this compound and its formal GHS hazard designations.

GHS Classification Summary for this compound

The GHS classification for this compound is derived from aggregated data submitted to regulatory bodies like the European Chemicals Agency (ECHA) and is reflected in the safety data sheets provided by major chemical suppliers.[6][7] The consensus classification identifies it as a substance with multiple hazards requiring careful management.

The primary hazard classifications are summarized below.

| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement Code | Hazard Statement |

| Flammable Liquids, Category 3 | Warning | H226 | Flammable liquid and vapor.[6] | |

| Acute Toxicity (Oral), Category 4 | Warning | H302 | Harmful if swallowed.[6] | |

| Skin Corrosion/Irritation, Category 2 | Warning | H315 | Causes skin irritation.[6] | |

| Serious Eye Damage/Eye Irritation, Category 2A | Warning | H319 | Causes serious eye irritation.[6] | |

| Specific Target Organ Toxicity — Single Exposure (Respiratory Irritation), Category 3 | Warning | H335 | May cause respiratory irritation.[6] |

Note: Some suppliers may also include H312 (Harmful in contact with skin) and H332 (Harmful if inhaled) in their classification.[2][8]

Scientific Rationale: The Causality Behind the Classification

Understanding why a chemical is assigned a particular hazard class is fundamental to developing a robust safety culture and effective risk mitigation strategies. The classification of this compound is directly linked to its inherent chemical properties and toxicological profile.

Physical Hazard: Flammability

The classification of Flammable Liquid, Category 3 (H226) is determined by the substance's flash point. This compound has a reported flash point of approximately 58°C (136°F) .[8] According to GHS criteria, a liquid with a flash point greater than 23°C and less than or equal to 60°C falls into Category 3. This means that at temperatures achievable in a standard laboratory or during mild heating, the compound can release sufficient vapor to form an ignitable mixture with air. This necessitates strict control of ignition sources and measures to prevent static electricity discharge during handling.[7]

Health Hazards: Toxicity and Irritation

The health hazards are primarily attributed to the reactivity of the thiol (-SH) functional group and the overall properties of the aromatic molecule.

-

Skin and Eye Irritation (H315 & H319): The classifications of Skin Irritation, Category 2 and Serious Eye Irritation, Category 2A are consistent findings across multiple safety data sheets.[7] Thiols can be irritating to dermal and ocular tissues upon direct contact. This necessitates the use of appropriate chemical-resistant gloves and safety goggles to prevent painful inflammation and potential tissue damage.

-

Respiratory Irritation (H335): The classification of Specific Target Organ Toxicity (Single Exposure), Category 3 is based on evidence that inhalation of the vapor or aerosol can cause irritation to the respiratory tract.[6] This is a critical consideration, as the compound's strong stench may not be a sufficient deterrent to prevent overexposure in poorly ventilated areas. The use of a certified chemical fume hood is therefore mandatory.

Visualization of the GHS Classification Workflow

The following diagram illustrates the logical process of chemical hazard classification under the GHS framework. This self-validating system relies on the input of standardized experimental and empirical data to determine the appropriate hazard communication elements.

Caption: GHS Hazard Classification Decision Logic.

Experimental Protocol: Safe Handling of this compound

Adherence to a stringent, multi-layered safety protocol is essential for mitigating the risks identified in the GHS classification. This protocol is designed as a self-validating system, where each step directly addresses a specific hazard.

Objective: To safely transfer a 10 mL aliquot of this compound from a stock bottle to a reaction vessel.

5.1. Engineering Controls & Preparation

-

Verification: Confirm that the chemical fume hood has a valid certification and is functioning correctly (check airflow monitor). This is the primary defense against respiratory irritation (H335) and flammable vapor accumulation (H226).

-

Work Area: Ensure the work area inside the fume hood is clean, free of clutter, and at least 15 cm (6 inches) from the sash. Remove all potential ignition sources (e.g., hot plates, stirrers with potential for sparking).

-

Spill Kit: Verify that a spill kit containing absorbent material suitable for flammable organic liquids is immediately accessible.

5.2. Personal Protective Equipment (PPE)

-

Body Protection: Don a flame-retardant laboratory coat over personal clothing.

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile gloves of sufficient thickness). Check the manufacturer's compatibility chart for breakthrough time if available. Double-gloving is recommended for extended operations.

-

Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards. If there is a significant risk of splashing, a full-face shield should be worn over the goggles.

5.3. Aliquoting Procedure

-

Grounding: If transferring from a larger metal container, ensure both the source and receiving containers are grounded and bonded to prevent static discharge, a potential ignition source for flammable vapors (H226).

-

Transfer: Uncap the stock bottle of this compound. Use a clean glass pipette or syringe to carefully withdraw the required volume.

-

Dispensing: Slowly dispense the liquid into the reaction vessel, keeping the pipette tip close to the inner wall of the vessel to minimize splashing.

-

Sealing: Immediately recap the stock bottle and the reaction vessel to minimize vapor release.

5.4. Emergency Response

-

Skin Contact (H315): Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.

-

Eye Contact (H319): Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Inhalation (H335): Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion (H302): Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Precautionary Statements (P-Statements)

The P-statements provide standardized instructions for minimizing or preventing adverse effects resulting from exposure.

| Category | Code | Statement |

| Prevention | P210 | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. |

| P233 | Keep container tightly closed. | |

| P240 | Ground/bond container and receiving equipment. | |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[7] | |

| P264 | Wash skin thoroughly after handling. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[7] | |

| Response | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] | |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8] | |

| P370+P378 | In case of fire: Use CO₂, dry chemical, or foam to extinguish.[6] | |

| Storage | P403+P235 | Store in a well-ventilated place. Keep cool.[8] |

| P405 | Store locked up.[6] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[8] |

Conclusion

The GHS classification of this compound as a flammable liquid that causes significant skin, eye, and respiratory irritation, and is harmful if swallowed, provides a clear and actionable framework for risk management. For the intended audience of scientists and researchers, this classification is not merely a set of labels but a directive for implementing robust engineering controls, selecting appropriate personal protective equipment, and adhering to meticulous handling protocols. By understanding the scientific basis for each hazard designation, professionals can foster a proactive safety culture that protects personnel and ensures the integrity of their research.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). This compound 13616-82-5 wiki. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2015). Update of Human Health Ambient Water Quality Criteria: 2,4-Dimethylphenol 105-67-9. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet: 2,5-Dimethylthiophenol. Retrieved from [Link]

-

LookChem. (n.d.). Cas 13616-82-5, this compound. Retrieved from [Link]

Sources

- 1. This compound | CAS 13616-82-5 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. This compound | 13616-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. Page loading... [wap.guidechem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 13616-82-5 [chemicalbook.com]

- 6. This compound | C8H10S | CID 83617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. This compound | 13616-82-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

The Sulfur Linkage: A Technical Guide to the Discovery and Evolution of Substituted Thiophenols

Topic: Discovery and History of Substituted Thiophenols Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Substituted thiophenols (arenethiols) represent a cornerstone of organosulfur chemistry, serving as critical intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] From their initial isolation in the 19th century—characterized by their notorious odor and harsh synthetic requirements—to the precision of modern transition-metal catalysis, the evolution of thiophenol chemistry mirrors the broader trajectory of organic synthesis. This guide analyzes the historical genesis, mechanistic evolution, and pharmaceutical applications of substituted thiophenols, providing actionable protocols for the modern practitioner.

Historical Genesis: From Coal Tar to Precision Synthesis

The history of thiophenols is inextricably linked to the structural elucidation of benzene. While "phenol" was isolated from coal tar in the 1830s, its sulfur analogue, thiophenol (benzenethiol) , was first synthesized in 1861 by C. Vogt . Vogt achieved this by reducing benzenesulfonyl chloride with zinc dust in acid, a method that established the sulfur-for-oxygen substitution paradigm.

-

1861 (Vogt): First synthesis via reduction of sulfonyl chlorides (

).[2] -

1865 (Kekulé): The proposal of the benzene ring structure provided the theoretical framework to understand thiophenol as a derivative of benzene, spurring the synthesis of substituted variants (e.g., aminothiophenols).

-

The "Stench" of Progress: Early research was hampered by the potent, repulsive odor of low-molecular-weight thiols. This physical property necessitated the development of "masked" thiol equivalents (e.g., xanthates, thiocarbamates) that could be handled odor-free until the final deprotection step.

Evolution of Synthetic Methodologies

The synthesis of substituted thiophenols has evolved from stoichiometric, high-energy transformations to catalytic, atom-economical processes.

Classical Methods

The Leuckart Thiophenol Synthesis (1890)

A reliable but hazardous method converting anilines to thiophenols via diazonium salts.

-

Mechanism: Aniline

Diazonium salt -

Limitation: The intermediate aryl diazonium xanthates are prone to violent thermal decomposition (explosions), making this route dangerous on a kilogram scale.

The Newman-Kwart Rearrangement (1966)

The gold standard for converting phenols to thiophenols. It utilizes a thermal rearrangement of

-

Advantage: It allows the installation of sulfur at a specific position defined by a hydroxyl group, leveraging the vast availability of phenols.

-

Mechanism: An intramolecular nucleophilic aromatic substitution (

) proceeding via a four-membered cyclic transition state. -

Limitation: Traditionally requires high temperatures (250–300 °C), which can degrade sensitive substrates.

Modern Catalytic Frontiers

Transition-Metal Catalyzed C–S Coupling

The advent of Buchwald-Hartwig chemistry revolutionized thiophenol synthesis. Palladium and Copper catalysts now allow the direct coupling of aryl halides with sulfur surrogates (e.g., potassium thioacetate, TIPS-SH) under mild conditions.

-

Pd-Catalysis: Utilizes bulky phosphine ligands (e.g., Xantphos, Josiphos) to facilitate the reductive elimination of the C–S bond.

-

Cu-Catalysis: The Chan-Lam coupling enables oxidative C–S bond formation using aryl boronic acids, avoiding halides entirely.

Photoredox and Electrochemical Newman-Kwart

Recent breakthroughs (2015–2020) have lowered the barrier for the Newman-Kwart rearrangement.

-

Photoredox: Radical cation intermediates generated by blue light (450 nm) allow the rearrangement to proceed at ambient temperature.

-

Electrochemistry: Anodic oxidation generates the necessary radical cation, driving the rearrangement without external oxidants or high heat.

Mechanistic Insights and Visualization

The Newman-Kwart Rearrangement Mechanism

This reaction is thermodynamically driven by the conversion of a

Figure 1: The Newman-Kwart Rearrangement pathway, illustrating the conversion of phenols to thiophenols via the critical O- to S-thiocarbamate migration.

Pd-Catalyzed C–S Bond Formation

The catalytic cycle follows the standard oxidative addition / reductive elimination pathway, but sulfur poisons many catalysts. Specialized ligands are required to prevent the formation of stable, unreactive Pd-thiolate resting states.

Figure 2: Palladium-catalyzed C–S cross-coupling cycle. Success depends on bulky ligands (LnP) to facilitate the final reductive elimination step.

Applications in Drug Discovery

Substituted thiophenols are not just reagents; they are structural motifs in major pharmaceutical agents.

Case Study 1: Quetiapine (Seroquel)

Therapeutic Class: Atypical Antipsychotic Role of Thiophenol: The dibenzothiazepine ring system is constructed using a substituted thiophenol derivative.[3]

-

Synthesis: The process typically begins with 2-nitrochlorobenzene reacting with thiophenol (or a substituted derivative) to form the diaryl sulfide linkage. This intermediate is reduced to the amine and cyclized to form the central seven-membered thiazepine ring.

-

Significance: The sulfur atom provides critical conformational flexibility to the tricyclic core, essential for dopamine D2 and serotonin 5-HT2 receptor binding.

Case Study 2: Vortioxetine (Trintellix)

Therapeutic Class: Antidepressant (Multimodal) Role of Thiophenol: 2,4-Dimethylthiophenol is a starting material.[4][5]

-

Synthesis: 2,4-Dimethylthiophenol is coupled with a 2-halonitrobenzene (or 1,2-dihalobenzene) via a nucleophilic aromatic substitution (

) or Pd-catalyzed coupling to generate the biaryl sulfide core. -

Significance: The specific substitution pattern (2,4-dimethyl) on the thiophenol ring is optimized for metabolic stability and selectivity against the serotonin transporter (SERT).

Table 1: Comparison of Synthetic Routes for Drug Intermediates

| Feature | Classical | Modern Pd-Catalysis (e.g., Vortioxetine) |

| Substrate Scope | Limited to electron-deficient arenes (requires | Broad; works with electron-rich and neutral arenes. |

| Temperature | High (>100 °C).[6] | Mild (60–100 °C). |

| Reagents | Thiophenol + Base (NaH, | Thiol + Pd(OAc)2 + Phosphine Ligand. |

| Yield | Moderate (60–80%). | High (>90%). |

| Green Metric | Poor (Often uses DMF/DMSO, high waste). | Improved (Lower temp, catalytic). |